5,6-Difluoro-1H-indazole
Overview
Description
5,6-Difluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indazole derivatives, a family to which 5,6-difluoro-1h-indazole belongs, have been found to interact with a variety of biological targets . These include various receptors and enzymes that play crucial roles in cellular processes .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammation .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .
Action Environment
The activity of indazole derivatives can be influenced by a variety of factors, including the presence of other molecules, ph, temperature, and the specific cellular environment .
Biochemical Analysis
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism These effects are likely due to the interactions of the indazole derivatives with various cellular biomolecules
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
5,6-difluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSIOXFVHBGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680020 | |
Record name | 5,6-Difluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-96-8 | |
Record name | 5,6-Difluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.